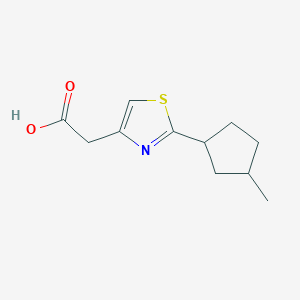
2-(2-(3-Methylcyclopentyl)thiazol-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(3-Methylcyclopentyl)thiazol-4-yl)acetic acid is a chemical compound with the molecular formula C11H15NO2S. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Methylcyclopentyl)thiazol-4-yl)acetic acid typically involves the formation of the thiazole ring followed by the introduction of the acetic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent reactions introduce the 3-methylcyclopentyl group and the acetic acid functionality .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and metal-free processes to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(3-Methylcyclopentyl)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Applications De Recherche Scientifique
2-(2-(3-Methylcyclopentyl)thiazol-4-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: The compound is used in the development of dyes, pigments, and chemical reaction accelerators
Mécanisme D'action
The mechanism of action of 2-(2-(3-Methylcyclopentyl)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Aminothiazol-4-yl)acetic acid: Known for its use in the production of cephalosporin antibiotics.
2-(4-(Trifluoromethyl)phenylamino)thiazol-4-yl)acetic acid: Investigated for its potential as an anticancer agent.
2,4-Disubstituted thiazoles: Known for their antimicrobial and antifungal activities.
Uniqueness
2-(2-(3-Methylcyclopentyl)thiazol-4-yl)acetic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the 3-methylcyclopentyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H15NO2S |
|---|---|
Poids moléculaire |
225.31 g/mol |
Nom IUPAC |
2-[2-(3-methylcyclopentyl)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C11H15NO2S/c1-7-2-3-8(4-7)11-12-9(6-15-11)5-10(13)14/h6-8H,2-5H2,1H3,(H,13,14) |
Clé InChI |
VKJNKMBJWVBWMV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C1)C2=NC(=CS2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(R)-{[(R)-[(2S)-4,4-dimethyl-1,3-dioxolan-2-yl][(trimethylsilyl)oxy]methyl](phenyl)phosphoryl}[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]trimethylsilane](/img/structure/B13165375.png)
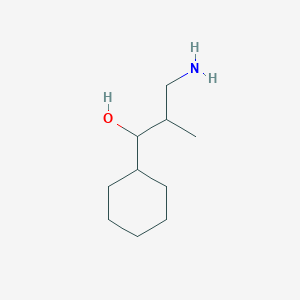
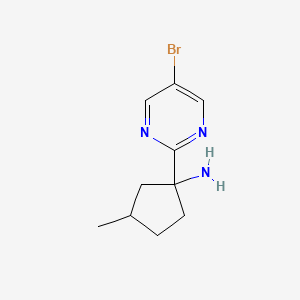
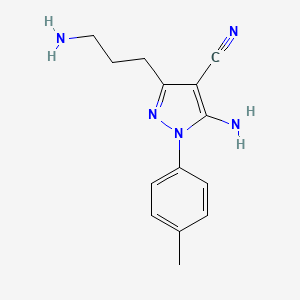
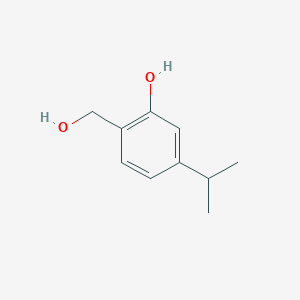
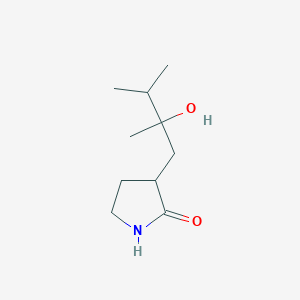
![9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13165412.png)

![5-Ethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13165428.png)
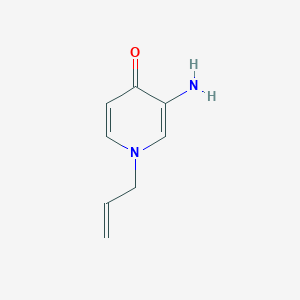
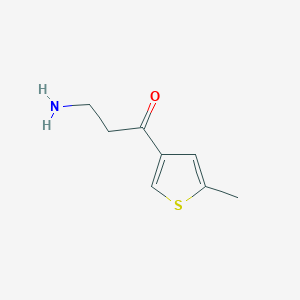


![(1S)-1-[4-(methylsulfonyl)phenyl]ethanol](/img/structure/B13165464.png)
